molecular formula C21H19N3O4S B2735642 3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid CAS No. 2416230-40-3

3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid

Cat. No.: B2735642
CAS No.: 2416230-40-3
M. Wt: 409.46
InChI Key: NNDGEGQJRZJDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique thiadiazole ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, which are instrumental in its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S with a molecular weight of approximately 392.4 g/mol. The presence of the Fmoc group allows for selective protection of amino acids during peptide synthesis.

PropertyValue
Molecular FormulaC22H20N2O5SC_{22}H_{20}N_{2}O_{5}S
Molecular Weight392.4 g/mol
CAS NumberNot specified

Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. The following sections outline key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The thiadiazole moiety can interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The Fmoc group may facilitate interactions with specific receptors, altering signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Xie et al. demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
  • Cancer Cell Line Studies : In a controlled experiment involving breast cancer cell lines (MCF-7), the compound induced significant apoptosis after 48 hours of exposure at concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

3-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-20(26)10-9-18-23-24-19(29-18)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDGEGQJRZJDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN=C(S4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.